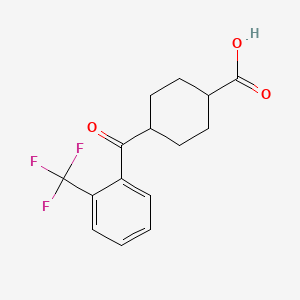
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid”, commonly known as trans-4-TFMHCA, is a white crystalline powder that belongs to the family of arylcyclohexane carboxylic acids. It has a CAS Number and a Linear Formula of C15H15F3O3 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular weight of this compound is 300.28 . The IUPAC name is 4-[2-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10- .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Research on the structural analysis and synthesis of cyclohexanecarboxylic acid derivatives, including trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid, has been a subject of interest. Studies have been conducted on the conformational analysis and elucidation of the structures of these compounds using techniques like NMR and FT-IR spectroscopy (Klika et al., 2000). These analyses are crucial for understanding the chemical and physical properties of these compounds.
Application in Heterocycle Synthesis
These compounds are used in the synthesis of various heterocycles. For instance, the reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with different reagents has been shown to yield saturated and partially saturated heterocyclic compounds with an isoindolone moiety (Sohár et al., 1996). The creation of these complex structures highlights the versatility of cyclohexanecarboxylic acid derivatives in organic synthesis.
Stereochemical Investigations
Investigations into the stereochemistry of these compounds have been undertaken to understand their behavior under different conditions. For example, a study examined the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives, which is significant for understanding the stereochemical aspects of related compounds (Nohira et al., 1970).
Photoisomerization Studies
Photoisomerization studies of cyclohexanecarboxylic acid derivatives have been conducted to understand their reactivity under light. Such studies are crucial for applications in photochemistry and the development of light-responsive materials (Brown & Neumer, 1966).
Use in Polymer and Material Science
In the field of polymer and material science, these compounds have been studied for their properties and applications. For example, research on the mesomorphism and dielectric properties of certain cyclohexanecarboxylate derivatives has implications for the development of advanced materials with specific electronic and optical properties (Karamysheva et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJFVBNTORNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

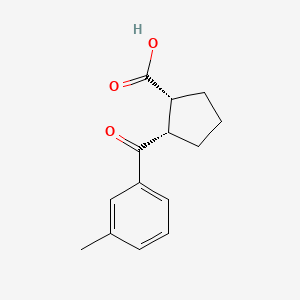
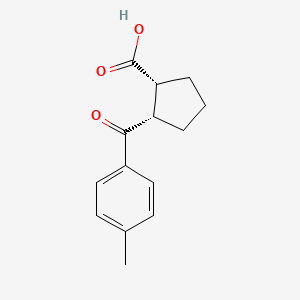
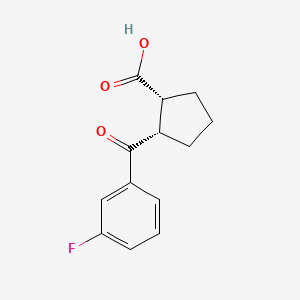
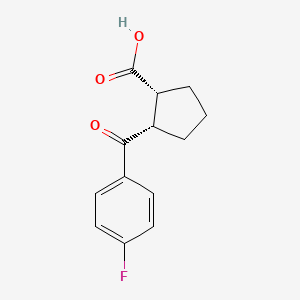
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)
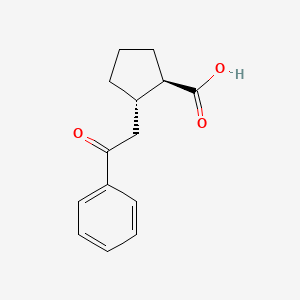
![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323811.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323817.png)
![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)
![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323820.png)